molecular formula C17H16ClFN4O2 B1358325 N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine CAS No. 402855-01-0

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

Cat. No.: B1358325
CAS No.: 402855-01-0
M. Wt: 362.8 g/mol
InChI Key: HALPWNIUJMVGGY-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine is a quinazoline derivative characterized by a 3-chloro-4-fluoroanilino group at position 4 and a 2-methoxyethoxy substituent at position 7. This compound is structurally related to tyrosine kinase inhibitors (TKIs) such as afatinib, which target the epidermal growth factor receptor (EGFR) .

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2/c1-24-4-5-25-16-8-15-11(7-14(16)20)17(22-9-21-15)23-10-2-3-13(19)12(18)6-10/h2-3,6-9H,4-5,20H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALPWNIUJMVGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596100
Record name N~4~-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402855-01-0
Record name N~4~-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazoline core with a 3-chloro-4-fluorophenyl group using a suitable halogenation reagent, such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the 2-Methoxyethoxy Group: The final step involves the nucleophilic substitution of a leaving group on the quinazoline core with a 2-methoxyethoxy group, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine serves as a building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules: The compound can be utilized in the creation of more complex organic compounds through various chemical transformations.
  • Reagent in Organic Reactions: It acts as a reagent in nucleophilic substitutions and other organic reactions, facilitating the development of new materials.

Biology

Research into the biological activities of this compound has revealed several potential applications:

  • Enzyme Inhibition: Studies indicate that quinazoline derivatives can inhibit specific enzymes, making them candidates for drug development.
  • Receptor Binding: The compound's interactions with various biological receptors suggest its role as a modulator in biochemical pathways.

Medicine

The therapeutic potential of this compound is particularly notable:

  • Anticancer Agent: Preliminary research indicates that it may possess anticancer properties by inhibiting tumor cell proliferation through kinase inhibition.
  • Kinase Inhibition: The compound is being studied for its ability to bind to ATP-binding sites on kinases, thus blocking signaling pathways involved in cell growth and survival .

Industry

In industrial applications, this compound is valuable for:

  • Development of Specialty Chemicals: Its unique structure allows it to be used as a precursor for synthesizing specialty chemicals used in various applications.
  • Material Science: The compound's properties may contribute to the development of new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study explored the efficacy of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this quinazoline derivative demonstrated that it effectively inhibited specific kinases involved in cancer progression. The mechanism was attributed to its binding affinity to the ATP-binding site of these kinases .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for complex moleculesFacilitates organic synthesis
BiologyEnzyme inhibition, receptor bindingModulation of biochemical pathways
MedicineAnticancer agent, kinase inhibitorPotential therapeutic applications
IndustryDevelopment of specialty chemicalsNew materials with specific functionalities

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with modifications at positions 4 and 7 exhibit diverse biological activities and physicochemical properties. Below is a detailed comparison:

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group in the target compound likely improves water solubility compared to CMQD (methoxy) or CTQD (tetrahydrofuran-3-yloxy).
  • Lipophilicity : The 2-methoxyethoxy chain balances hydrophilicity and membrane permeability, whereas the 4-methoxybenzylthio group () increases logP due to aromatic hydrophobicity.
  • Stability : Brominated derivatives (e.g., 5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine) exhibit high thermal stability (melting points >260°C) but may face metabolic challenges due to halogenation .

Key Research Findings

Synthetic Flexibility : Quinazoline derivatives are highly tunable, with substitutions at positions 4 and 7 enabling tailored biological and pharmacokinetic profiles. For example:

  • Thioether groups (e.g., 4-methoxybenzylthio) require nucleophilic aromatic substitution under controlled conditions .
  • Alkoxy groups (e.g., methoxyethoxy) are introduced via SNAr reactions or coupling with activated intermediates .

Biological Relevance: Substitutions at position 6 (e.g., N6-(3-methoxybenzyl)) can shift activity from kinase inhibition to antiviral effects . The (S)-tetrahydrofuran-3-yloxy group in CTQD mimics afatinib’s side chain, enabling its use in immunoassays .

Pharmacokinetic Optimization: The 2-methoxyethoxy group in the target compound balances solubility and bioavailability, a critical factor in oral drug design .

Biological Activity

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and case studies.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 402855-01-0
  • Molecular Formula : C17H16ClFN4O2
  • Molecular Weight : 362.79 g/mol

The structure of this compound features a quinazoline core, which is a bicyclic system that includes a benzene ring fused to a pyrimidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound acts primarily as a kinase inhibitor. It binds to the ATP-binding site of various kinases, inhibiting their activity and subsequently blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in cancer biology, where uncontrolled cell growth is a hallmark of malignancy .

Biological Activities

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that quinazoline derivatives can exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of metastasis .
    • In vitro studies demonstrated that related quinazoline compounds inhibited migration and invasion in human osteogenic sarcoma cells (U-2 OS), suggesting potential applications in cancer treatment .
  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play critical roles in tumor invasion and metastasis . The compound's inhibition of these enzymes was shown to be concentration-dependent.
  • Antioxidant Properties :
    • Some studies have explored the antioxidant capabilities of quinazoline derivatives, indicating that modifications at specific positions on the quinazoline scaffold can enhance antioxidant activity . This property may contribute to the overall therapeutic profile of this compound.

Research Findings and Case Studies

StudyFindings
Study on U-2 OS CellsDemonstrated significant inhibition of migration and invasion by this compound through MMP inhibition .
Antioxidant Activity EvaluationShowed that structural modifications can enhance antioxidant properties; however, specific data on this compound's antioxidant activity remains limited .
Kinase Inhibition StudiesConfirmed the compound's role as a kinase inhibitor with implications for cancer therapy .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
When handling this quinazoline derivative, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved P95 masks) for airborne particles .
  • Ventilation: Work in a fume hood to minimize inhalation of dust or aerosols .
  • Spill Management: Avoid dust generation; use absorbent materials for containment. Dispose of waste via licensed facilities .
  • First Aid: For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention .

Basic: What is a standard synthetic route for this compound, and what yields are typically achieved?

Answer:
A common synthesis involves:

Nucleophilic substitution: Reacting 7-methoxyquinazoline-4,6-diamine with 3-chloro-4-fluoroaniline in acetic acid under reflux (2–3 hours) .

Etherification: Introducing the 2-methoxyethoxy group via alkylation or coupling reactions, often in THF or DMF with catalytic pyridine .
Typical Yields:

  • Initial quinazoline coupling: 80–90% .
  • Final product after purification: 60–80% (flash chromatography or trituration) .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:
Key analytical methods include:

  • Spectroscopy:
    • 1H/13C NMR: Verify substituent positions (e.g., aromatic protons at δ 7.1–8.5 ppm) .
    • IR: Confirm amine (3286–3447 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups .
  • Chromatography:
    • HPLC/MS: Assess purity (>95%) and molecular ion peaks (e.g., m/z 374.8 for C18H16ClFN4O2) .

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Answer:
Optimization strategies include:

  • Reaction Conditions:
    • Temperature control (reflux vs. room temperature) to minimize side reactions .
    • Catalytic agents (e.g., Pd/C for nitro group reduction) .
  • Purification:
    • Flash Chromatography: Gradient elution (0–50% methanol in DCM) .
    • Trituration: Use ethyl acetate or petroleum ether to remove impurities .
  • Yield Contradictions: Address low yields (e.g., 8% in ) by optimizing stoichiometry (1.1 eq aniline) and avoiding lump formation during mixing .

Advanced: What strategies resolve contradictory data on the biological activity of derivatives?

Answer:
Contradictions in IC50 values or efficacy (e.g., EGFR inhibition vs. in vivo models) can be addressed via:

  • Dose-Response Studies: Establish concentration-dependent activity (e.g., IC50 = 7 nM for EGFR ).
  • Structural Modifications:
    • Substituent Effects: Compare morpholinylpropoxy vs. tetrahydrofuran-3-yloxy groups on solubility and target binding .
    • Schiff Base Derivatives: Enhance antitumor activity by introducing benzaldehyde warheads .
  • In Vitro/In Vivo Correlation: Validate cellular assays (e.g., ELISA ) with animal models (e.g., LPS-induced inflammation ).

Advanced: How do substituent modifications affect EGFR/HER2 inhibitory activity?

Answer:
Key substituent-activity relationships include:

Substituent Biological Activity Source
2-MethoxyethoxyModerate EGFR inhibition (IC50 ~10 nM)
Tetrahydrofuran-3-yloxyEnhanced selectivity for HER2 (IC50 = 2 nM)
MorpholinylpropoxyImproved solubility but reduced potency (IC50 = 7–10 nM)
Schiff base (benzaldehyde)Synergistic antitumor effects via dual EGFR/HSP90 inhibition

Methodological Insight:

  • Molecular Docking: Simulate binding interactions with EGFR’s ATP pocket (PDB: 1M17) .
  • SAR Studies: Systematically replace substituents (e.g., halogen vs. alkyl groups) to optimize logP and bioavailability .

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